Acidity (pKa) Comparison: Trifluoroethoxyacetic Acid vs. Acetic Acid
The pKa of (2,2,2-Trifluoroethoxy)acetic acid is significantly lower than that of acetic acid, making it a stronger acid and altering its reactivity and ionization state at physiological pH. Predicted pKa values are 2.99–3.08 [1].
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 2.99 (predicted) [1] to 3.08±0.10 (predicted) |
| Comparator Or Baseline | Acetic acid: pKa = 4.76 (experimental) [2] |
| Quantified Difference | ΔpKa ≈ -1.7 units, corresponding to ~50-fold greater acidity. |
| Conditions | Predicted values using JChem software; experimental value for comparator [1][2]. |
Why This Matters
This pKa difference dictates that (2,2,2-Trifluoroethoxy)acetic acid will be predominantly ionized at physiological pH (7.4), impacting solubility, permeability, and salt formation compared to less acidic analogs.
- [1] ChemBase. (n.d.). 2-(2,2,2-trifluoroethoxy)acetic acid. ChemBase ID: 257873. View Source
- [2] Fiveable. (2026). Substituent Effects on Acidity | Organic Chemistry Class Notes. View Source
